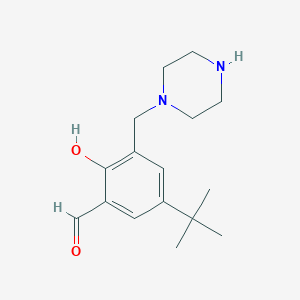![molecular formula C27H36O6 B14193994 3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane] CAS No. 849208-24-8](/img/structure/B14193994.png)
3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane] is a complex organic compound characterized by its unique structure, which includes two oxetane rings and multiple methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane] typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethoxybenzaldehyde with propane-1,3-diol, followed by cyclization to form the oxetane rings. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane] can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxetane rings can be reduced to form open-chain diols.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 3,3’-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane] exerts its effects is largely dependent on its structural features. The oxetane rings provide rigidity and stability, while the methoxy groups can participate in various chemical interactions. These properties make it a versatile compound for binding to different molecular targets and pathways, potentially influencing biological processes or material properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-(Butane-1,4-diylbis(oxy))bis(propan-1-ol): Similar in structure but with different functional groups.
1-Propanamine, 3,3’-[oxybis(2,1-ethanediyloxy)]bis-: Another compound with a similar backbone but different substituents.
Uniqueness
3,3’-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane] is unique due to its combination of oxetane rings and methoxy groups, which confer specific chemical and physical properties not found in similar compounds. This uniqueness makes it particularly valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
849208-24-8 |
|---|---|
Molekularformel |
C27H36O6 |
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
2-(2,4-dimethoxyphenyl)-3-[3-[2-(2,4-dimethoxyphenyl)-2-methyloxetan-3-yl]propyl]-2-methyloxetane |
InChI |
InChI=1S/C27H36O6/c1-26(22-12-10-20(28-3)14-24(22)30-5)18(16-32-26)8-7-9-19-17-33-27(19,2)23-13-11-21(29-4)15-25(23)31-6/h10-15,18-19H,7-9,16-17H2,1-6H3 |
InChI-Schlüssel |
ZAFLZPFARAQCAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CO1)CCCC2COC2(C)C3=C(C=C(C=C3)OC)OC)C4=C(C=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B14193915.png)
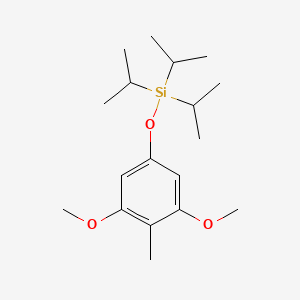

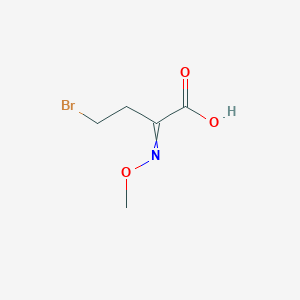
![5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine](/img/structure/B14193937.png)

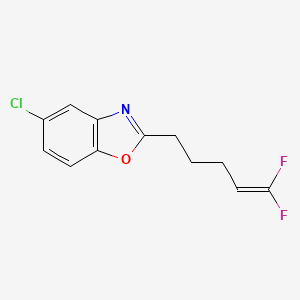
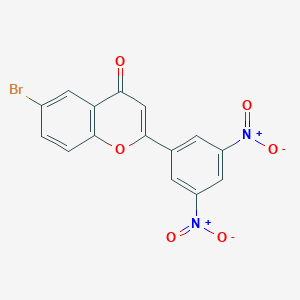
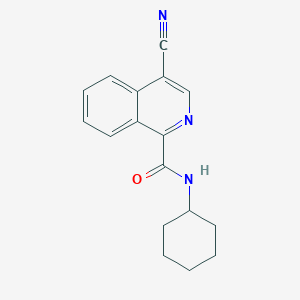
![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)
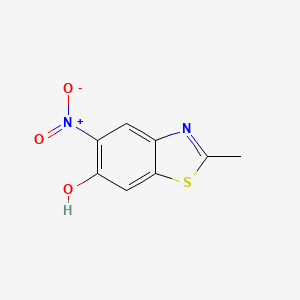
![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)

